molecular formula C26H18ClN3O3S B3722324 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B3722324
M. Wt: 488.0 g/mol
InChI Key: LSIGVPURCWKUIV-UHFFFAOYSA-N
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Description

6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one (CAS 577988-37-5) is a synthetic small molecule with a molecular formula of C26H18ClN3O3S and a molecular weight of 487.9574 g/mol . This complex heterocyclic compound features a quinolin-2(1H)-one core structure substituted with a chlorophenyl group and linked via a sulfanyl bridge to a dihydropyrimidin-one ring system, which is further modified with a 4-methoxyphenyl moiety . This specific molecular architecture, particularly the integration of multiple nitrogen-containing heterocycles and the sulfanyl linkage, suggests potential for diverse research applications. Compounds with similar structural features are often investigated in various scientific domains, including medicinal chemistry for target identification and validation, chemical biology for probing protein-small molecule interactions, and as synthetic intermediates in organic synthesis . The presence of distinct pharmacophores within a single molecule makes it a valuable scaffold for developing novel chemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to explore structure-activity relationships, mechanism of action studies, and as a building block for constructing more complex chemical entities.

Properties

IUPAC Name

6-chloro-3-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O3S/c1-33-18-10-7-15(8-11-18)21-14-22(31)30-26(29-21)34-24-23(16-5-3-2-4-6-16)19-13-17(27)9-12-20(19)28-25(24)32/h2-14H,1H3,(H,28,32)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGVPURCWKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrimidin-2-yl compounds, and quinolin-2(1H)-one derivatives. The synthesis may involve:

    Nucleophilic substitution reactions: to introduce the chloro and sulfanyl groups.

    Cyclization reactions: to form the quinoline and pyrimidine rings.

    Oxidation and reduction reactions: to achieve the desired oxidation states of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the pyrimidine ring enhances the compound's interaction with DNA and RNA, potentially leading to effective chemotherapeutic agents.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the sulfanyl group may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains. The incorporation of methoxy groups has been linked to improved efficacy and reduced toxicity in various biological assays.

Enzyme Inhibition

Compounds containing quinoline and pyrimidine structures are known to act as enzyme inhibitors. Specifically, This compound may inhibit key enzymes involved in metabolic pathways, offering potential therapeutic benefits in diseases such as diabetes and obesity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A phase II clinical trial evaluated a related quinoline derivative in patients with advanced solid tumors, showing promising results in tumor reduction.
  • Infection Control : A study on a sulfanyl-containing compound demonstrated significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential use in treating resistant infections.

Organic Electronics

The unique electronic properties of This compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Photovoltaic Materials

Research suggests that incorporating this compound into photovoltaic materials can enhance light absorption and conversion efficiency. The structural characteristics facilitate charge transport, making it suitable for use in solar cell technology.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agents, antimicrobial agentsEffective against resistant pathogens
PharmacologyEnzyme inhibitorsModulation of metabolic pathways
Material ScienceOrganic electronics, photovoltaic materialsEnhanced electronic properties

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or DNA replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from the interplay of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name/Structure Key Structural Differences Impact on Properties Reference
2-{[5-(4-Chlorophenyl)Sulfonyl]-6-Hydroxy-1,6-Dihydropyrimidin-2-yl}Sulfanyl-N-(4-Methylphenyl)Acetamide Hydroxy substitution at pyrimidine C6 (vs. 6-oxo in target compound) Reduced electrophilicity; altered hydrogen-bonding capacity, leading to distinct reactivity profiles
4-Chloro-6-Methoxy-2-(Methylsulfonyl)Pyrimidine (CAS 89466-55-7) Simpler pyrimidine core lacking quinolinone fusion; sulfonyl group (vs. sulfanyl in target) Broader-spectrum biological activity due to sulfonyl’s electron-withdrawing effects
5-(4-Chlorobenzyl)-2-[(6-Methoxy-4-Methylquinazolin-2-yl)Amino]-6-Methylpyrimidin-4(3H)-One Quinazoline instead of quinolinone core; methyl substituents at pyrimidine Enhanced binding to kinase targets; altered metabolic stability
3-(1-Cyclohexyl-2-(Cyclohexylamino)-4-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-5-yl)-1-Methylquinoxalin-2(1H)-One Quinoxaline core (vs. quinolinone); ethoxy vs. methoxy substitution Improved solubility due to ethoxy group; potential for CNS-targeted activity
2-[(4-{[(4-Chlorophenyl)Sulfanyl]Methyl}-6-Hydroxypyrimidin-2-yl)Sulfanyl]-1-(10H-Phenothiazin-10-yl)Ethanone Phenothiazine moiety (vs. phenyl in target compound) Dual functionality: antiviral (pyrimidine) and antipsychotic (phenothiazine) activities

Key Findings from Comparative Studies

Role of the Sulfanyl Bridge : The sulfanyl (-S-) linkage in the target compound enhances nucleophilic substitution reactivity compared to sulfonyl or methylthio analogs, enabling selective interactions with biological targets (e.g., cysteine residues in enzymes) .

Quinolinone vs.

Substituent Effects :

  • The 4-methoxyphenyl group increases lipophilicity, enhancing membrane permeability compared to unsubstituted or chlorophenyl analogs .
  • The 6-oxo group on the dihydropyrimidine ring facilitates hydrogen bonding with protein targets, a feature absent in hydroxy-substituted analogs .

Biological Activity

The compound 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H16ClN3O3S\text{C}_{20}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

This structure features a quinoline core linked to a pyrimidine derivative, which is known for its diverse biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibitors of MPO can reduce oxidative stress and inflammation, making such compounds potential candidates for treating autoimmune diseases .
  • Antioxidant Properties : The presence of methoxy groups and other substituents may confer antioxidant capabilities, allowing the compound to scavenge free radicals and mitigate oxidative damage .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging method. The IC50 values for related compounds were found to be significant, indicating strong free radical scavenging activity.

CompoundIC50 (µg/ml)
Compound A16.97
Compound B21.40
Compound C18.78

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and CCRF-CEM (leukemia) with IC50 values below 50 µM.

Cell LineIC50 (µM)Mechanism
HepG2<50Apoptosis induction
CCRF-CEM44.59Growth inhibition

Case Studies

  • Preclinical Evaluation : A study evaluated the effects of this compound on LPS-stimulated human whole blood, observing significant inhibition of MPO activity, which suggests potential use in inflammatory conditions .
  • Antidiabetic Activity : Related compounds were tested in a streptozotocin-induced diabetes model in rats, showing promising results in lowering blood glucose levels by up to 59% .

Q & A

Q. What synthetic routes are recommended for synthesizing 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one?

To synthesize the compound, a multi-step approach is typically employed:

  • Step 1 : Prepare the quinolin-2(1H)-one core via cyclization of substituted anilines with chloroacetic acid derivatives under acidic conditions.
  • Step 2 : Introduce the sulfanyl bridge by reacting the quinoline intermediate with a dihydropyrimidinone derivative (e.g., 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-thiol) using a base like K₂CO₃ in DMF at 60–80°C .
  • Step 3 : Optimize yields by varying reaction time, temperature, and stoichiometry. Monitor purity via HPLC or TLC at each stage .

Q. What analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolve the 3D structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding in the dihydropyrimidinone moiety) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify regioselectivity of sulfanyl group attachment and absence of tautomeric byproducts .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out side reactions .

Q. How should researchers design experiments to assess purity and stability?

  • Purity : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC-DAD and identify degradants using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

  • Cross-validate assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular efficacy studies (e.g., IC₅₀ in cancer cell lines). Discrepancies may arise from cell permeability or off-target effects .
  • Control for tautomerism : The dihydropyrimidinone moiety can exhibit keto-enol tautomerism, affecting binding affinity. Use NMR titration or computational docking to assess dominant tautomeric forms .

Q. How can computational methods predict reactivity and environmental fate?

  • Reactivity : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic/nucleophilic sites, especially at the sulfanyl bridge and quinoline carbonyl .
  • Environmental fate : Apply QSAR models to estimate biodegradation half-life and bioaccumulation potential. Validate with experimental hydrolysis/photolysis studies (e.g., OECD 111 guidelines) .

Q. What experimental designs are optimal for studying degradation pathways?

  • Hydrolytic degradation : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Analyze products via LC-MSⁿ and propose cleavage mechanisms (e.g., sulfanyl bridge hydrolysis) .
  • Photolytic stability : Use a solar simulator (UV-Vis irradiation) to simulate environmental conditions. Track radical intermediates with ESR spectroscopy .

Q. How to evaluate the compound’s interaction with biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding scores (e.g., tyrosine kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Q. What statistical frameworks address variability in pharmacological data?

  • Randomized block designs : Assign treatments (e.g., dose levels) to blocks (e.g., cell lines) to minimize batch effects. Use ANOVA with post-hoc Tukey tests for significance .
  • Dose-response modeling : Fit data to Hill or log-logistic curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

Methodological Notes

  • Avoid commercial sources : Synthetic protocols from PubChem or peer-reviewed journals (e.g., Acta Crystallographica) are preferred over vendor-specific data .
  • Data validation : Cross-reference spectral data (NMR, HRMS) with published analogs (e.g., thienopyrimidine derivatives) to confirm reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 2
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

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